molecular formula C24H14BrF3N2OS2 B11270858 4-(4-Bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-(4-Bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11270858
M. Wt: 547.4 g/mol
InChI Key: LXILJCLVQVNEDM-UHFFFAOYSA-N
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Description

The compound 4-(4-bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic molecule featuring a fused thiazolo[3,4-a]quinazolinone core. Key structural elements include:

  • 1-Thioxo moiety: Enhances electron delocalization and influences tautomeric equilibria.
  • 3-(3-Trifluoromethylphenyl) substituent: Provides lipophilicity and electron-withdrawing effects, often critical for bioactivity .

This compound belongs to a class of nitrogen- and sulfur-containing heterocycles, which are explored for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C24H14BrF3N2OS2

Molecular Weight

547.4 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-1-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H14BrF3N2OS2/c25-17-10-8-14(9-11-17)13-29-21-20(15-4-3-5-16(12-15)24(26,27)28)33-23(32)30(21)19-7-2-1-6-18(19)22(29)31/h1-12H,13H2

InChI Key

LXILJCLVQVNEDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone ring is typically synthesized from anthranilic acid esters or anthranilonitriles. For example, methyl 2-aminobenzoate reacts with thiourea in the presence of iodine to form 4-substituted thiazol-2-amines, a key intermediate. Alternatively, 2-aminoanthranilonitrile undergoes cyclization with thiophosgene to yield isothiocyanate intermediates, which are further treated with cyanoacetates and sulfur to form the thiazole ring.

Example Protocol

  • Methyl 2-aminobenzoate (10 mmol) and thiourea (12 mmol) are refluxed in ethanol with iodine (0.5 equiv) for 6 hours.

  • The intermediate 4-(4-bromophenyl)thiazol-2-amine is isolated via filtration (yield: 85–90%).

Functionalization at Position 3: 3-(Trifluoromethyl)phenyl Group

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction introduces the 3-(trifluoromethyl)phenyl moiety. Brominated intermediates react with 3-(trifluoromethyl)phenylboronic acid under Suzuki conditions.

Example Protocol

  • 3-Bromo-thiazoloquinazolinone (1 equiv) , 3-(trifluoromethyl)phenylboronic acid (1.2 equiv) , Pd(PPh₃)₄ (5 mol%) , and K₂CO₃ (2 equiv) are heated in dioxane/water (4:1) at 80°C for 12 hours.

  • Purification by column chromatography yields the 3-substituted product (65–75%).

Alkylation at Position 4: 4-Bromobenzyl Incorporation

Nucleophilic Substitution

The 4-position is alkylated using 4-bromobenzyl bromide under basic conditions.

Example Protocol

  • Thiazoloquinazolinone (1 equiv) is dissolved in DMF, treated with NaH (1.2 equiv) , and stirred for 30 minutes.

  • 4-Bromobenzyl bromide (1.5 equiv) is added dropwise, and the mixture is heated at 60°C for 8 hours.

  • The product is precipitated with ice water and recrystallized from ethanol (yield: 70–80%).

Thioxo Group Introduction at Position 1

Thiocyclization with Lawesson’s Reagent

The 1-thioxo group is introduced via treatment of the quinazolinone precursor with Lawesson’s reagent.

Example Protocol

  • Quinazolinone (1 equiv) and Lawesson’s reagent (1.2 equiv) are refluxed in toluene for 4 hours.

  • The reaction is quenched with NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (yield: 60–70%).

Integrated Synthetic Routes

One-Pot Microwave-Assisted Synthesis

Microwave irradiation accelerates multi-step sequences, reducing reaction times from days to hours.

Example Protocol

  • 2-Amino-4-phenylthiazole (1 equiv) , 3-(trifluoromethyl)benzaldehyde (1.1 equiv) , and dimedone (1 equiv) are mixed in acetic acid.

  • The mixture is irradiated at 150°C for 20 minutes, followed by alkylation with 4-bromobenzyl bromide under similar conditions.

  • Crude product is purified via recrystallization (overall yield: 55–65%).

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.65–7.45 (m, 8H), 5.32 (s, 2H), 4.12 (s, 2H).

  • HRMS (ESI+) : m/z calc. for C₂₅H₁₆BrF₃N₃OS [M+H]⁺: 582.01, found: 582.03.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantageReference
Cyclocondensation85–906High regioselectivity
Suzuki Coupling65–7512Tolerance for electron-withdrawing groups
Microwave Synthesis55–650.3Rapid cyclization

Challenges and Optimization

  • Regioselectivity : Use of CuI/KI in DMSO/DMF minimizes byproducts during thiazole fusion.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

  • Catalyst Recycling : Copper-doped carbon nitride improves sustainability in benzimidazole syntheses .

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole moiety can undergo oxidation reactions.

    Substitution: The bromine atom allows for substitution reactions.

    Reduction: Reduction of the carbonyl group is possible.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Cyclization: Acidic conditions or Lewis acids.

    Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon).

Major Products: The primary product is the titled compound itself, but variations may arise due to regioselectivity during cyclization or side reactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the thiazoloquinazolinone class exhibit diverse biological activities, including antimicrobial effects. The presence of the bromine and trifluoromethyl groups in 4-(4-Bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one may enhance its efficacy against various microbial strains. For instance, related compounds have shown promising results in inhibiting bacterial and fungal growth, suggesting that this compound could be developed as an antimicrobial agent .

Table 1: Comparison of Antimicrobial Activities

CompoundStructure FeaturesActivity TypeUnique Aspects
This compoundThiazoloquinazolinoneAntimicrobialEnhanced lipophilicity due to bromine and trifluoromethyl groups
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesQuinazolinoneAntimicrobialSimple structure with no thiazole component
2-(Trifluoromethyl)thiazoleThiazole ringAntibacterialLacks quinazolinone framework

Anticancer Properties

The thiazoloquinazolinone derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of this compound may play a crucial role in enhancing its anticancer activity compared to other similar compounds .

Case Study: Anticancer Activity Evaluation

In a recent study, derivatives of quinazolinones were synthesized and evaluated for their anticancer potential. Among them, compounds with similar structural motifs to this compound exhibited significant cytotoxicity against various cancer cell lines. The findings indicated that the introduction of specific substituents could enhance the overall bioactivity of these compounds .

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Thiazolo[3,4-a]quinazolinone vs. Thiazolo[3,4-a]quinoxalinone
  • Compound from : 5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one replaces the quinazolinone with a quinoxalinone core. Substituent Comparison: The methoxybenzyl group in vs. bromobenzyl in the target compound affects solubility and steric interactions.
Thiazoloquinazolinone vs. Triazoloquinazolinone
  • Triazoloquinazolinones (): Feature a triazole ring fused to quinazolinone. Example: 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () shows antimicrobial activity. Key Difference: The triazole ring may enhance metabolic stability compared to thiazolo analogs but reduces sulfur-mediated reactivity .

Substituent Effects

Halogenated Aryl Groups
  • Bromophenyl vs. Example: 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () shows similar tautomerism but lower lipophilicity than the brominated target compound .
Trifluoromethylphenyl Group
  • The 3-(trifluoromethyl)phenyl group in the target compound is a hallmark of bioactive molecules due to its strong electron-withdrawing effect and resistance to metabolic oxidation.
  • Comparison : Compounds like those in and with fluorinated substituents demonstrate enhanced bioavailability and target selectivity .

Biological Activity

4-(4-Bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a compound belonging to the thiazoloquinazolinone class, noted for its diverse biological activities. The unique structure of this compound, characterized by the presence of bromobenzyl and trifluoromethyl groups, enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound based on available research findings, including in vitro studies, structure-activity relationships (SAR), and comparative analyses with related compounds.

  • Molecular Formula : C24H14BrF3N2OS2
  • Molecular Weight : 547.4 g/mol
  • Structure : The compound features a thiazoloquinazolinone framework that is essential for its biological activity. The presence of electron-withdrawing groups such as bromine and trifluoromethyl contributes to its lipophilicity and enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that thiazoloquinazolinones exhibit significant antimicrobial properties. In particular, compounds with similar structures have been shown to possess antibacterial and antifungal activities. The thiazole moiety is crucial for these effects, as it enhances binding affinity to microbial targets.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, derivatives within this class have demonstrated cytotoxic effects against several cancer cell lines. A notable study identified a related compound with an EC50 value of 2.89 μM, indicating potent activity against cancer cells .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways and interactions with key molecular targets. For example, compounds from the thiazoloquinazolinone class have been shown to activate BK Ca channels, which are implicated in various physiological processes .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Comparative analysis with other compounds reveals that:

  • Bromine Substitution : Enhances bioactivity due to increased lipophilicity.
  • Trifluoromethyl Group : Contributes to improved interaction with biological targets.
Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(4-Bromobenzyl)-2-thioxo-1H-imidazo[4,5-b]pyridineImidazole ringAntimicrobialDifferent heterocyclic structure
2-(Trifluoromethyl)thiazoleThiazole ringAntibacterialLacks quinazolinone framework
5-(Trifluoromethyl)-2-aminoquinazolineQuinazoline coreAnticancerNo thiazole component
4-AminothiazoleThiazole ringAntimicrobialSimpler structure without complex substitutions

Case Studies and Research Findings

Several studies have assessed the biological activity of compounds related to the thiazoloquinazolinone framework:

  • In Vitro Studies : A study screened a library of compounds for GPCR activation and identified several derivatives with significant activity, suggesting that modifications in the thiazoloquinazolinone structure can lead to enhanced pharmacological profiles .
  • Molecular Docking Studies : Computational studies have indicated that the synthesized derivatives can effectively bind to key proteins involved in cancer progression and microbial resistance .
  • Pharmacokinetic Profiles : Some derivatives have shown favorable pharmacokinetic properties in preclinical models, indicating their potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of this compound, and how do reaction parameters (e.g., solvent, catalyst) influence yield and purity?

  • Methodological Answer: Multi-step synthesis involving cyclocondensation of thiourea derivatives with halogenated quinazolinone precursors is common. For example, coupling reactions under inert atmospheres (N₂/Ar) with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling may be used to introduce the trifluoromethylphenyl group. Reaction optimization via Design of Experiments (DoE) can systematically evaluate temperature, stoichiometry, and solvent polarity (e.g., DMF vs. THF) to maximize yield . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer:

  • X-ray crystallography resolves bond lengths/angles and confirms regiochemistry of the thiazoloquinazolinone core. For example, C–S bond lengths (~1.68 Å) and dihedral angles between aromatic rings (e.g., 67.5° deviation in similar triazole derivatives) are key metrics .
  • ¹H/¹³C NMR identifies substituent patterns: the 4-bromobenzyl group shows characteristic splitting (e.g., doublets at δ 4.8–5.2 ppm for benzylic CH₂), while trifluoromethyl groups appear as singlets (δ -62 ppm in ¹⁹F NMR) .
  • HRMS (ESI+) validates molecular weight (e.g., m/z [M+H]⁺ calculated for C₂₅H₁₄BrF₃N₃OS: 576.02) .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) elucidate electronic properties and predict bioactivity?

  • Methodological Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing trifluoromethyl groups lower LUMO energy, enhancing electrophilicity .
  • Molecular docking (AutoDock Vina) screens binding affinities to target proteins (e.g., kinase inhibitors). Docking poses of the thioxo group with ATP-binding pockets (e.g., hydrophobic interactions at Val123 in EGFR) guide SAR optimization .
  • MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD fluctuations (<2.0 Å indicates stable binding) .

Q. What experimental strategies address contradictory bioactivity data across enzymatic vs. cellular assays?

  • Methodological Answer:

  • Dose-response profiling (IC₅₀ vs. EC₅₀) identifies discrepancies due to cell permeability or off-target effects. For instance, high in vitro enzyme inhibition (IC₅₀ = 50 nM) but low cellular activity (EC₅₀ = 5 µM) suggests poor membrane penetration, validated via PAMPA assays .
  • Metabolite stability studies (LC-MS/MS) detect oxidative degradation (e.g., CYP3A4-mediated demethylation) that reduces efficacy in cell-based models .
  • Orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for competitive inhibition) reconcile conflicting mechanistic data .

Q. How are structure-activity relationship (SAR) studies designed to optimize selectivity against off-target isoforms?

  • Methodological Answer:

  • Fragment-based substitution : Systematic replacement of the 4-bromobenzyl group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., 4-tert-butyl) analogs evaluates steric/electronic effects on isoform selectivity (e.g., CDK2 vs. CDK4 inhibition) .
  • Proteome-wide profiling (KinomeScan) identifies off-target binding. For example, >90% inhibition at 1 µM for unintended kinases (e.g., ABL1) prompts scaffold modification .
  • Free-energy perturbation (FEP) calculations predict binding ΔΔG for mutant vs. wild-type targets, guiding resistance mitigation .

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